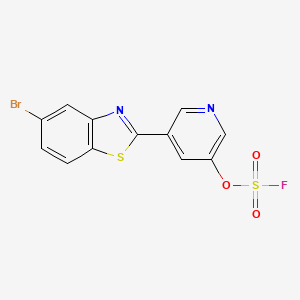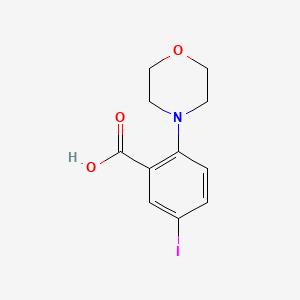![molecular formula C18H18N2O2S B2629481 (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 16092-97-0](/img/structure/B2629481.png)
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an organic compound with a complex structure It contains a dimethylamino group, a phenyl ring, a methylbenzenesulfonyl group, and a prop-2-enenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For example, the synthesis might involve:
Preparation of 4-(dimethylamino)benzaldehyde: This can be achieved through the dimethylation of 4-aminobenzaldehyde.
Preparation of 4-methylbenzenesulfonyl chloride: This involves the sulfonation of toluene followed by chlorination.
Coupling Reaction: The final step involves the coupling of the prepared intermediates under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.
科学研究应用
Chemistry
In chemistry, (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various organic transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential biological activities. It could be screened for antimicrobial, anticancer, or other pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its therapeutic efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials. Its unique structure might impart desirable properties to the final products.
作用机制
The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile depends on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through various biochemical pathways, leading to the desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but lacks the sulfonyl group.
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
The presence of the sulfonyl group in (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile imparts unique chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-4-10-17(11-5-14)23(21,22)18(13-19)12-15-6-8-16(9-7-15)20(2)3/h4-12H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSPXTHUDMFZPG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)
![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)
![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B2629404.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate](/img/structure/B2629410.png)
![methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2629411.png)
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)


![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2629419.png)
![3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2629420.png)
